Benzaldehyde-d6

説明

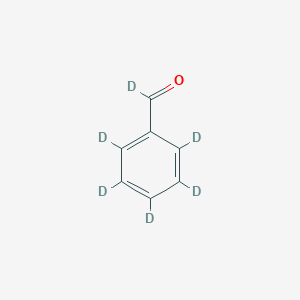

Structure

2D Structure

3D Structure

特性

IUPAC Name |

deuterio-(2,3,4,5,6-pentadeuteriophenyl)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6O/c8-6-7-4-2-1-3-5-7/h1-6H/i1D,2D,3D,4D,5D,6D | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HUMNYLRZRPPJDN-MZWXYZOWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1=C(C(=C(C(=C1[2H])[2H])C(=O)[2H])[2H])[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40514616 | |

| Record name | (formyl-~2~H_6_)Benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40514616 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

112.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17901-93-8 | |

| Record name | (formyl-~2~H_6_)Benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40514616 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Benzaldehyde-d6 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Deuterium Incorporation Strategies

General Approaches for the Preparation of Deuterated Aldehydes

The synthesis of deuterated aldehydes can be achieved through a variety of methods, each with its own advantages and limitations. These approaches can be broadly categorized into classical chemical synthesis, transition-metal catalyzed processes, photocatalytic methods, and organocatalytic techniques.

Classical Chemical Synthesis Routes for Deuterated Aromatic Aldehydes

Traditional methods for synthesizing deuterated aromatic aldehydes often rely on the reduction of carboxylic acid derivatives. One common strategy involves the use of deuterated reducing agents, such as lithium aluminum deuteride (B1239839) (LiAlD₄), to reduce esters or amides, followed by an oxidation step to yield the desired deuterated aldehyde. nih.gov For instance, benzaldehyde-d6 can be prepared from toluene-d8 (B116792) by oxidation with 2-iodoxybenzoic acid (IBX) in a mixture of fluorobenzene (B45895) and dimethyl sulfoxide (B87167) (DMSO). rsc.org Another classical approach involves the reaction of benzaldehyde (B42025) with heavy water (D₂O) to facilitate deuterium (B1214612) exchange. chembk.com

Transition-Metal Catalyzed Deuteration Processes

Transition-metal catalysis offers a powerful and efficient means for the synthesis of deuterated aldehydes. Reductive carbonylation reactions catalyzed by transition metals are a key strategy for forming the formyl C-D bond. For example, aryl halides can be converted to deuterated aldehydes using a palladium/rhodium co-catalyzed reductive carbonylation. nih.gov Rhodium-catalyzed deuterated Tsuji–Wilkinson decarbonylation of aldehydes using D₂O has also been developed. Furthermore, iridium and ruthenium catalysts have been employed for hydrogen-deuterium exchange (HDE) reactions in aromatic aldehydes, although challenges in controlling chemoselectivity and achieving high deuteration levels can exist. nih.gov Nanostructured iron catalysts have also been shown to effectively deuterate (hetero)arenes using D₂O under hydrogen pressure, offering a scalable method. nih.gov

Photocatalytic Approaches to Deuterium Labeling

Photocatalysis has emerged as a mild and versatile tool for deuterium labeling. acs.org Visible-light-mediated photoredox catalysis provides a neutral radical approach for the deuteration of formyl groups. nih.govacs.org This method allows for the selective control of highly reactive acyl radicals, driving the formation of deuterated products when an excess of D₂O is used. acs.org A synergistic approach combining light-driven, polyoxometalate-facilitated hydrogen atom transfer (HAT) and thiol catalysis has been reported for the formyl-selective deuterium labeling of aldehydes with D₂O. nih.gov This method is highly efficient, scalable, and demonstrates excellent functional group tolerance. nih.gov Copper(I)-photosensitizers have also been utilized in the photocatalytic olefination of alkyl aldehydes. rsc.org

Organocatalytic Methods for Hydrogen-Deuterium Exchange

Organocatalysis provides a metal-free alternative for the synthesis of deuterated aldehydes. N-heterocyclic carbenes (NHCs) have been extensively used to promote hydrogen-deuterium exchange (HDE) reactions in a wide range of aldehydes, including aryl, alkyl, and alkenyl variants. nih.govbenthamdirect.com This method utilizes the inexpensive and safe deuterium source, D₂O, and operates under mild conditions. nih.gov The key to this process is overcoming the kinetically favorable but irreversible benzoin (B196080) condensation to achieve the reversible formation of the desired deuterated product. nih.gov This approach has been successfully applied to the late-stage deuterium incorporation into complex molecules. nih.govbenthamdirect.com

Formyl-Selective Deuteration Techniques for Aldehydes

The selective deuteration of the formyl group is of significant interest for various applications. nih.govbenthamdirect.com Several methods have been developed to achieve this with high precision.

One prominent technique involves the use of N-heterocyclic carbene (NHC) organocatalysis. nih.govbenthamdirect.com This method facilitates a reversible hydrogen-deuterium exchange (HDE) at the formyl position using D₂O as the deuterium source. nih.gov The process is notable for its operational simplicity and cost-effectiveness. nih.gov

Another powerful approach is a synergistic combination of photoredox catalysis and organic catalysis. nih.gov This method employs a photocatalyst to generate an acyl radical from the aldehyde, which then abstracts a deuterium atom from a deuterated thiol catalyst, regenerated in situ by D₂O. nih.gov This technique offers high efficiency and scalability. nih.gov

Transition metal catalysis has also been utilized for formyl-selective deuteration. For instance, rhodium-catalyzed decarbonylative deuteration of aldehydes with D₂O provides a route to deuterated compounds.

The table below summarizes key findings from various formyl-selective deuteration studies.

| Catalyst/Method | Substrate Scope | Deuterium Source | Key Features |

| N-Heterocyclic Carbene (NHC) | Aryl, alkyl, and alkenyl aldehydes | D₂O | Mild conditions, high D-incorporation (95-99%), cost-effective. nih.gov |

| Synergistic Photoredox and Thiol Catalysis | Aromatic and aliphatic aldehydes | D₂O | High efficiency, scalable, excellent functional group tolerance. nih.gov |

| Rhodium Catalysis | Aromatic and α,β-unsaturated aldehydes | D₂O | Decarbonylative deuteration. |

| Iridium/Ruthenium Catalysis | Aromatic aldehydes | D₂ | Direct HDE, but can have issues with selectivity and deuteration levels. nih.gov |

Considerations for Scalability and Efficiency in Deuterium Labeling

The transition from laboratory-scale synthesis to large-scale industrial production of deuterated compounds presents several challenges. nih.govacs.org Key considerations include the cost and availability of deuterium sources, the efficiency of the catalytic system, the robustness of the reaction conditions, and the ease of purification.

Recent advancements have focused on developing scalable and sustainable methods. nih.govacs.orgrsc.org For example, the use of nanostructured iron catalysts for deuteration allows for kilogram-scale synthesis. nih.gov Continuous flow chemistry offers another promising avenue for scalable and safe deuteration processes. rsc.orgmdpi.com This approach allows for precise control over reaction parameters, leading to improved efficiency and reduced waste. rsc.orgmdpi.com The on-demand generation of D₂ gas in flow reactors also enhances safety by avoiding the handling of large quantities of flammable gas. mdpi.com

Spectroscopic Characterization and Vibrational Analysis of Benzaldehyde D6

Advanced Infrared (IR) Spectroscopy and Vibrational Mode Analysis

Infrared (IR) spectroscopy is a powerful tool for investigating the vibrational modes of molecules. In the case of Benzaldehyde-d6, the substitution of hydrogen with heavier deuterium (B1214612) atoms leads to significant and informative shifts in the vibrational frequencies.

Analysis of Isotopic Shifts in C-H/C-D Stretching and Bending Frequencies

The replacement of hydrogen with deuterium in benzaldehyde (B42025) results in substantial shifts in the infrared absorption frequencies, particularly for the C-H stretching and bending vibrations. Analysis of the infrared spectra of this compound reveals drastic shifts of approximately 700 cm⁻¹ in the absorption frequencies of the aromatic and aldehydic C-H stretching bands, which typically appear around 3085, 2819, and 2738 cm⁻¹ in the non-deuterated form. researchgate.net Smaller, yet significant, shifts of about 25–100 cm⁻¹ are also observed for the C-H bending or deformation bands, originally found at 828, 745, 688, and 650 cm⁻¹. researchgate.net

Specifically, the aldehydic C-H stretching vibrations, which are observed at 2820 and 2737 cm⁻¹ in standard benzaldehyde, shift to 2103 and 2066 cm⁻¹ in this compound. inference.org.uk The aromatic C-H stretch at 3085 cm⁻¹ shifts to 2280 cm⁻¹. inference.org.uk In the far-infrared region, the C-H bending vibrations at 688 and 650 cm⁻¹ are displaced to 623 and 542 cm⁻¹, respectively. inference.org.uk These observed shifts are consistent with theoretical calculations and are a direct consequence of the increased mass of deuterium compared to hydrogen, which affects the vibrational energy levels of the C-D bonds. inference.org.uk

Identification and Assignment of Characteristic Vibrational Bands

The vibrational spectrum of benzaldehyde is well-characterized, with prominent bands corresponding to specific functional groups. In this compound, these bands are systematically shifted, allowing for their clear identification and assignment. The most notable absorption is the C=O stretching vibration of the carbonyl group, which appears around 1700 cm⁻¹ in benzaldehyde. docbrown.info In this compound, this band is shifted to 1684 cm⁻¹. inference.org.uk

The aromatic C-H stretching vibrations in the parent molecule are typically found in the 3000 to 3080 cm⁻¹ range, while the aldehydic C-H stretching absorptions occur between 2650 and 2880 cm⁻¹. docbrown.info As mentioned, these are significantly shifted to lower wavenumbers in the deuterated analogue. inference.org.uk Vibrations within the benzene (B151609) ring itself, typically observed between 1440 and 1625 cm⁻¹, are also affected by deuteration. inference.org.ukdocbrown.info The region below 1500 cm⁻¹, known as the fingerprint region, contains a complex set of overlapping vibrations unique to the molecule, and the shifts within this region for this compound provide a distinctive spectral signature. docbrown.info

| Vibrational Mode | Benzaldehyde (cm⁻¹) | This compound (cm⁻¹) | Shift (Δλ cm⁻¹) |

| Aromatic C-H/C-D Stretch | 3085 researchgate.net | 2280 inference.org.uk | ~805 |

| Aldehydic C-H/C-D Stretch | 2819, 2738 researchgate.net | 2103, 2066 inference.org.uk | ~716, ~672 |

| Carbonyl C=O Stretch | ~1700 docbrown.info | 1684 inference.org.uk | ~16 |

| C-H/C-D Bending | 828, 745, 688, 650 researchgate.net | 776, 712, 623, 542 inference.org.uk | ~52, ~33, ~65, ~108 |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the chemical environment of atomic nuclei. For this compound, both ¹H and ¹³C NMR are employed to understand its structure and the effects of deuteration.

¹H NMR and ¹³C NMR Chemical Shift Analysis

In the ¹H NMR spectrum of a typical benzaldehyde sample, signals for the aldehydic proton and the aromatic protons are observed. docbrown.info However, in this compound, where all hydrogen atoms are replaced by deuterium, these signals are absent in the standard ¹H NMR spectrum because deuterium resonates at a different frequency. quora.com Any residual signals in the ¹H spectrum would indicate isotopic impurity.

The ¹³C NMR spectrum of benzaldehyde shows distinct signals for the carbonyl carbon and the aromatic carbons. docbrown.info The carbonyl carbon resonance is typically found at a significantly higher chemical shift (around 192.3 ppm) compared to the aromatic carbons due to the electronegativity of the adjacent oxygen atom. docbrown.info The aromatic carbons show several distinct resonances: C1 (the carbon attached to the aldehyde group) at approximately 136.5 ppm, carbons 2 and 6 at 29.7 ppm, carbons 3 and 5 at 129.0 ppm, and carbon 4 at 134.4 ppm. docbrown.info For this compound, ¹³C NMR data in DMSO-d6 shows peaks at 193.0, 136.2, 134.5, 129.4, and 129.1 ppm. rsc.org

| Carbon Atom | Benzaldehyde Chemical Shift (δ ppm) | This compound Chemical Shift (δ ppm) in DMSO-d6 |

| Carbonyl (C=O) | 192.3 docbrown.info | 193.0 rsc.org |

| C1 (ipso) | 136.5 docbrown.info | 136.2 rsc.org |

| C4 (para) | 134.4 docbrown.info | 134.5 rsc.org |

| C3, C5 (meta) | 129.0 docbrown.info | 129.4, 129.1 rsc.org |

| C2, C6 (ortho) | 29.7 docbrown.info | Not explicitly assigned |

Influence of Deuteration on Spectroscopic Parameters in Solution

The use of deuterated solvents is standard practice in NMR to avoid large solvent signals in the ¹H spectrum. docbrown.infoquora.com The choice of solvent can influence the chemical shifts of a solute due to intermolecular interactions. cdnsciencepub.comresearchgate.net Deuterium itself has a spin of 1, which is different from the spin of 1/2 for protium (B1232500), leading to more complex spectra if observed directly. quora.com The primary influence of deuteration within the this compound molecule itself is the absence of proton signals and the potential for sharpening of any remaining protium signals in partially deuterated samples due to reduced relaxation effects. quora.com The deuterium nucleus can be used by the NMR spectrometer to "lock" the frequency, providing stability during the experiment. quora.com

Mass Spectrometry for Isotopic Purity and Fragmentation Pattern Analysis

Mass spectrometry (MS) is an essential technique for determining the molecular weight and isotopic composition of a compound, as well as for elucidating its structure through fragmentation analysis. For this compound, MS is used to confirm its molecular weight of approximately 112.16 g/mol and to assess its isotopic purity. nih.gov High isotopic purity, often around 98 atom % D, is crucial for its use as an internal standard in quantitative analyses by GC- or LC-mass spectrometry. clearsynth.comhexonsynth.com

The fragmentation pattern of benzaldehyde under electron impact ionization is well-documented. The molecular ion peak [M]⁺ is observed at m/z 106 and is often the base peak. docbrown.info A prominent fragment is the [M-1]⁺ ion at m/z 105, corresponding to the loss of the hydrogen atom from the aldehyde group. docbrown.infomiamioh.edu Another significant fragment is the phenyl cation [C₆H₅]⁺ at m/z 77, formed by the loss of the entire CHO group. docbrown.info

Theoretical and Experimental Electronic Absorption Spectroscopy

The electronic absorption spectrum of benzaldehyde and its isotopologues, including this compound, has been a subject of detailed investigation, employing both high-level theoretical calculations and experimental spectroscopic techniques. These studies provide fundamental insights into the nature of its electronically excited states and the transitions between them.

Theoretical studies have utilized methods such as multiconfigurational second-order perturbation theory (MS-CASPT2) and the complete active space self-consistent field (CASSCF) to model the electronic structure of benzaldehyde. researchgate.net These calculations have been instrumental in assigning the character and energy of its various excited states. The lowest energy transition is identified as an nπ* transition, corresponding to the excitation of a non-bonding electron from the carbonyl oxygen to an anti-bonding π* orbital. researchgate.net At higher energies, several ππ* transitions, involving the promotion of electrons within the aromatic ring's π-system, are predicted. researchgate.net

Upon π←n excitation, theoretical models predict that the most significant geometric distortions occur within the formyl group. researchgate.net Conversely, π←π excitations primarily induce geometric changes in the aromatic ring. researchgate.net The calculated vertical excitation energies for the parent benzaldehyde molecule provide a strong basis for interpreting the experimental spectrum of its deuterated analogue.

Table 1: Theoretical Vertical Excitation Energies for Benzaldehyde Calculations performed using the MS-CASPT2 method.

| Transition | Excited State | Calculated Energy (eV) |

| nπ | 1¹A'' | 3.71 |

| ππ | 2¹A' | 4.33 |

| ππ | 3¹A' | 4.89 |

| ππ | 4¹A' | 5.98 |

| ππ* | 5¹A' | 6.23 |

| Data sourced from theoretical analysis of benzaldehyde's electronic spectrum. researchgate.net |

Experimentally, the vapor absorption spectrum of this compound has been recorded and analyzed, particularly in the 340-370 nm (3400–3700 Å) region. researchgate.net This region corresponds to the weak nπ* transition. The analysis of the spectrum reveals weak vibronic activity, with notable contributions from the aldehyde torsional mode and the aldehyde out-of-plane bending mode. researchgate.net Isotopic substitution with deuterium, especially at the formyl group, is known to cause shifts in vibrational frequencies. For instance, in this compound, the aldehydic C-H stretching vibrations shift significantly compared to the non-deuterated form. inference.org.ukresearchgate.net While electronic transition energies are less affected by isotopic substitution than vibrational frequencies, subtle shifts and changes in the vibronic structure of the electronic spectrum can occur.

The comparison between theoretical predictions for benzaldehyde and experimental data for this compound shows reasonable agreement, allowing for confident assignment of the observed spectral bands. researchgate.net The combination of these methods confirms the ordering and nature of the low-lying excited states, providing a comprehensive picture of the molecule's electronic properties.

Isotope Effects in Reaction Kinetics and Mechanism Elucidation

Kinetic Isotope Effect (KIE) Studies with Benzaldehyde-d6

The kinetic isotope effect (KIE) is the change in the rate of a chemical reaction when an atom in one of the reactants is replaced by one of its isotopes. ias.ac.in It is expressed as the ratio of the rate constant for the reaction with the light isotope (kH) to the rate constant for the reaction with the heavy isotope (kD). By measuring the KIE, chemists can gain insight into whether a specific C-H bond is broken in the rate-determining step of a reaction. ias.ac.inscribd.com

A primary kinetic isotope effect is observed when the bond to the isotopically labeled atom is being broken or formed in the rate-determining step of the reaction. scribd.com For C-H/C-D bonds, primary KIEs (kH/kD) are typically significant, often in the range of 6 to 8 at room temperature. scribd.com This is because the C-D bond has a lower zero-point vibrational energy than a C-H bond, making it stronger and requiring more energy to break. ias.ac.inprinceton.edu

A secondary kinetic isotope effect (SKIE) occurs when the isotopically substituted bond is not broken in the rate-determining step. scribd.com These effects are generally much smaller than primary KIEs, with kH/kD values typically ranging from 0.7 to 1.5. scribd.com SKIEs arise from changes in the vibrational environment of the isotopic atom between the ground state and the transition state, often related to a change in hybridization. For instance, a change from sp2 to sp3 hybridization at the deuterated carbon typically results in a normal SKIE (kH/kD > 1), while a change from sp3 to sp2 gives an inverse effect (kH/kD < 1). princeton.edu

Research on reactions involving benzaldehyde (B42025) has utilized these principles. In the addition of cyanide ion to a series of substituted benzaldehydes, secondary deuterium (B1214612) isotope effects (kH/kD) were measured to be between 1.15 and 1.20. osti.gov This normal SKIE suggests that the transition state involves significant rehybridization of the carbonyl carbon from sp2 towards the tetrahedral (sp3) geometry of the cyanohydrin product. osti.gov Similarly, an inverse secondary deuterium KIE was observed in the Roush allylboration of benzaldehyde, which is consistent with a rate-limiting nucleophilic addition to the carbonyl group. nih.gov

| Reaction | Isotope Position | KIE (kH/kD) Type | Observed kH/kD Value | Reference |

|---|---|---|---|---|

| Cyanide Addition to Benzaldehyde | Aldehydic Carbon | Secondary | 1.15 - 1.20 | osti.gov |

| Reaction with Benzylamine | Aldehydic Hydrogen | Primary | 2.5 | nsf.gov |

| Nitrosoarene Ene Reaction (with TME-d6) | Allylic Position of Alkene | Primary (Intramolecular) | 3.0 - 4.0 | researchgate.net |

| Reduction by Yeast Alcohol Dehydrogenase | Aldehydic Carbon | Secondary | > 1 (Normal) | researchgate.net |

The magnitude of the KIE is a critical piece of evidence for identifying the slowest, or rate-determining, step in a multi-step reaction mechanism. scribd.com A large primary KIE strongly implies that the C-H bond to the labeled position is broken during this critical step.

A classic example is the Cannizzaro reaction, a disproportionation reaction of aldehydes lacking alpha-hydrogens, such as benzaldehyde. chemistrytalk.org The mechanism involves a nucleophilic attack by a hydroxide (B78521) ion on the carbonyl carbon, followed by the transfer of a hydride ion from the resulting intermediate to a second molecule of the aldehyde. chemistrytalk.orgchemistrysteps.com This hydride transfer is the slow, rate-determining step. chemistrytalk.orgchemistrysteps.com Consequently, if the reaction is run with benzaldehyde deuterated at the aldehyde position (benzaldehyde-d1), a significant primary KIE is observed, confirming that the aldehydic C-H(D) bond is cleaved in the rate-limiting step.

More recent studies continue to apply this method. In the nickel-catalyzed amidation of benzaldehyde with benzylamine, a KIE of 2.5 was determined by reacting benzaldehyde and this compound separately. nsf.gov This value indicates that the cleavage of the aldehydic C-H bond is involved in the rate-determining step of the catalytic cycle. nsf.gov

Primary and Secondary KIE in Reaction Rate Determination

Equilibrium Isotope Effects (EIE) in this compound Systems

An equilibrium isotope effect (EIE) is the effect of isotopic substitution on an equilibrium constant (K). columbia.edu It is expressed as the ratio KH/KD, where KH and KD are the equilibrium constants for the reactions involving the light and heavy isotopes, respectively. EIEs reveal the preference of the heavier isotope for the more tightly bound state. umd.edu If the heavy isotope accumulates in the product, the EIE (KH/KD) will be less than 1 (an inverse effect), whereas if it prefers the reactant, the EIE will be greater than 1 (a normal effect). columbia.edu

Studies on benzaldehyde systems have revealed informative EIEs. For the protonation of benzaldehyde in aqueous sulfuric acid, an inverse EIE (KH/KD) of 0.94 was reported for the aldehyde proton. github.io This inverse effect is attributed to changes in the electronic structure upon protonation. While the carbon atom remains sp2 hybridized, protonation increases the contribution of a resonance form with a C-O single bond, leading to a change in the vibrational environment of the C-H(D) bond that favors the deuterium in the protonated species. github.io In the enzyme-catalyzed reduction of benzaldehyde-1-d, an inverse EIE of 0.79 was observed, indicating that deuterium becomes enriched in the resulting alcohol relative to the aldehyde. nih.gov

| Equilibrium System | Isotope Position | EIE (KH/KD) | Finding | Reference |

|---|---|---|---|---|

| Protonation of Benzaldehyde | Aldehydic Hydrogen | 0.94 | Inverse effect; Deuterium favors the protonated state. | github.io |

| Reduction of Benzaldehyde | Aldehydic Hydrogen | 0.79 | Inverse effect; Deuterium favors the alcohol product. | nih.gov |

Application of Deuterium Labeling as a Mechanistic Probe for Organic Transformations

Beyond measuring KIEs and EIEs, deuterium-labeled compounds like this compound serve as invaluable tracers for elucidating the pathways of complex organic transformations and metabolic processes. acs.orgnih.gov By following the path of the deuterium label from reactant to product, researchers can map out bond-forming and bond-breaking events, identify intermediates, and distinguish between proposed mechanisms. ias.ac.in

For instance, in a study of salicylic (B10762653) acid catabolism in flowers, deuterium-labeled compounds were used to trace the metabolic pathway. nih.gov While this specific study did not use this compound, it exemplifies the technique of using deuterated aromatic compounds to follow biosynthetic routes, where a labeled precursor is fed to a biological system and the location of the label in the products is analyzed. nih.gov The use of deuterated compounds is also crucial for understanding drug metabolism and enhancing metabolic stability, a field known as "heavy drug" development. acs.orgmedchemexpress.com Deuteration at a site of metabolic oxidation can slow down the drug's breakdown, potentially improving its pharmacokinetic profile. medchemexpress.comassumption.edu

In organometallic chemistry, H/D exchange reactions using deuterated solvents or substrates can reveal details about catalyst-substrate interactions. For example, attempts to deuterate benzaldehyde using certain iridium catalysts and acetone-d6 (B32918) showed low incorporation because the catalyst tended to cleave the aldehydic C-H bond, leading to decarbonylation and shutting down the desired H/D exchange pathway. acs.org This result itself provides mechanistic insight into the reactivity of the catalyst with the aldehyde functionality. acs.org

Influence of Deuteration on Chemical Reactivity Profiles

The substitution of hydrogen with deuterium primarily affects the vibrational frequencies of C-H bonds, which in turn influences bond strength and reactivity, as seen in KIE studies. ias.ac.in The lower zero-point energy of a C-D bond compared to a C-H bond means more energy is required to reach the transition state for any reaction involving the cleavage of that bond. princeton.edu

This fundamental difference alters the chemical reactivity profile. Reactions where C-H bond cleavage is rate-limiting will proceed more slowly with a deuterated substrate. The magnitude of this slowing effect, as quantified by the KIE, provides a sensitive probe of the transition state structure. princeton.edu For example, the inverse secondary KIE of the Roush allylboration of benzaldehyde (kH/kD < 1) indicates that the transition state is sterically more crowded around the aldehyde carbon than the ground state, a direct consequence of the change in hybridization from sp2 to sp3. nih.gov

Computational Chemistry and Theoretical Investigations

Quantum Chemical Calculation Methods for Benzaldehyde-d6

A variety of quantum chemical methods have been employed to study this compound and its parent compound, offering insights into its electronic structure, geometry, and spectroscopic properties.

Density Functional Theory (DFT) is a widely used computational method for studying the electronic structure of molecules. uoregon.edu DFT calculations, particularly using the B3LYP functional, have been applied to investigate the properties of benzaldehyde (B42025) and its derivatives. mdpi.comcore.ac.ukekb.eg For instance, DFT has been used to optimize molecular geometries, calculate vibrational frequencies, and simulate electronic spectra. mdpi.com Studies on related systems, such as 4-hydroxybenzaldehyde, have utilized DFT with the B3LYP/6-31G(d,p) basis set to analyze optimized structural parameters and electronic properties. mdpi.com The excess electron in the benzaldehyde anion has been shown through DFT calculations to be delocalized in its π* anti-bonding orbital. jh.edu Furthermore, DFT has been instrumental in studying reaction mechanisms, such as the hydrosilylation of benzaldehyde, by modeling the reaction energy profile and transition states. core.ac.ukwuxibiology.com Time-dependent DFT (TD-DFT) is particularly useful for investigating excited states and electronic transitions, providing insights into the photophysical processes of benzaldehyde. researchgate.netresearchgate.net

Ab initio methods, which are based on first principles of quantum mechanics without empirical parameters, provide a high level of theoretical accuracy. aps.org These methods have been used to study the electronic structure of benzaldehyde and related molecules. uc.ptresearchgate.netnih.gov For example, Complete Active Space Self-Consistent Field (CASSCF) and multiconfigurational second-order perturbation theory (MS-CASPT2) have been used to study the electronic spectrum of benzaldehyde, assigning the nπ* and ππ* transitions. researchgate.net These advanced calculations have been crucial in understanding the geometry of excited states and the efficient intersystem crossing that occurs in benzaldehyde. researchgate.net Ab initio methods are also employed to investigate reaction mechanisms and have been used to calculate the rate coefficients for various reactions involving similar chemical structures. mdpi.com The combination of different levels of theory, such as HF/6-311G, B3LYP/6-311++G , and MP2/6-311++G**, has been used to estimate the relative energies of tautomers in reactions involving benzaldehyde derivatives. sciforum.net

Density Functional Theory (DFT) Applications

Molecular Geometry Optimization and Conformer Analysis

Conformer analysis investigates the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. For substituted benzaldehydes like 3-methylbenzaldehyde, computational methods such as AM1, STO-3G, and 6-31G have been used to determine the relative energies of different conformers (O-cis and O-trans). cdnsciencepub.com These theoretical calculations can help in the assignment of experimental spectroscopic data by predicting the most abundant conformer in different environments. cdnsciencepub.com Potential energy surface (PES) scans are a common technique used to explore the conformational space of a molecule and identify stable conformers. chemrxiv.org

Simulation of Spectroscopic Data (IR, NMR, UV-Vis)

Theoretical calculations are invaluable for simulating and interpreting spectroscopic data.

Infrared (IR) Spectroscopy: Theoretical vibrational frequency calculations can predict the IR spectrum of a molecule. For this compound, calculations using the Gaussian 98 force field have shown good agreement with experimental IR spectra, accurately predicting the shifts in vibrational frequencies upon deuterium (B1214612) substitution. inference.org.uk For example, the aldehydic C-H stretching vibrations shift significantly to lower wavenumbers upon deuteration. inference.org.uk

Nuclear Magnetic Resonance (NMR) Spectroscopy: While direct simulation of the full NMR spectrum is complex, computational chemistry can predict NMR parameters such as chemical shifts and coupling constants. For instance, theoretical models have been used to explain the observed long-range coupling constants in substituted benzaldehydes, which are dependent on the conformational equilibrium. cdnsciencepub.com

UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) is a common method for simulating UV-Vis electronic spectra. mdpi.com For benzaldehyde, TD-DFT and MS-CASPT2 calculations have been used to assign the electronic transitions observed in the experimental spectrum, including the nπ* and ππ* transitions. researchgate.net These simulations help in understanding the electronic structure and the nature of the excited states.

Table 1: Comparison of Experimental and Theoretically Predicted IR Vibrational Shifts in this compound inference.org.uk

| Vibrational Mode | Benzaldehyde (cm⁻¹) | This compound (cm⁻¹) | Predicted Shift (cm⁻¹) | Observed Shift (cm⁻¹) |

| Aromatic C-H Stretch | 3085 | 2280 | ~805 | ~805 |

| Aldehydic C-H Stretch | 2820, 2737 | 2103, 2066 | ~717, ~671 | ~717, ~671 |

| Carbonyl C=O Stretch | 1703 | 1684 | ~19 | ~19 |

| C-H Bending | 688, 650 | 623, 542 | ~65, ~108 | ~65, ~108 |

Theoretical Analysis of Isotope Effects and Potential Energy Surfaces

Isotope effects, particularly kinetic isotope effects (KIEs), are a powerful tool for studying reaction mechanisms. Theoretical calculations are crucial for interpreting experimental KIEs and understanding their origins. For the reduction of benzaldehyde, a normal secondary KIE was observed, which could be explained by developing a comprehensive model for the "tunneling ready state" of the reaction. pnas.org This model fits within the general framework of Marcus-like models of hydrogen tunneling. pnas.orgnih.gov

Potential energy surfaces (PES) map the energy of a molecule as a function of its geometry. chemrxiv.org Theoretical calculations of the PES are essential for understanding reaction pathways and locating transition states. researchgate.net For benzaldehyde, two-dimensional PESs have been calculated to understand its photodissociation dynamics. researchgate.netresearchgate.net The intersection of potential energy surfaces, such as the S1(nπ) and T2(ππ) states of benzaldehyde, can explain efficient non-radiative processes like intersystem crossing. researchgate.net

Computational Studies of Reaction Mechanisms and Transition States

Computational chemistry is a cornerstone of modern mechanistic studies, allowing for the detailed exploration of reaction pathways and the characterization of transient species like transition states. solubilityofthings.comumn.edujohnhogan.info

For reactions involving benzaldehyde, such as the Biginelli reaction, theoretical studies have been used to evaluate different proposed mechanisms (iminium, enamine, and Knoevenagel routes). unair.ac.id These calculations can determine the activation energies for each pathway, identifying the most favorable route. unair.ac.id In the case of the Biginelli reaction, the iminium pathway was found to be energetically preferred. unair.ac.id

Transition state theory (TST) provides a framework for understanding reaction rates based on the properties of the transition state. solubilityofthings.comumn.edujohnhogan.info Computational methods are used to locate the transition state geometry (a saddle point on the potential energy surface) and calculate its energy. nubakery.org For the reduction of benzaldehyde by alcohol dehydrogenase, computational models have been used to describe the structure of the transition state, resolving ambiguities about whether it is more "aldehyde-like" or "alcohol-like". pnas.orgnih.gov In the photodissociation of benzaldehyde, TD-DFT has been used to study the conical intersection between triplet states (T2 and T1), which is a key feature in the reaction mechanism. researchgate.net

Frontier Molecular Orbital (FMO) Theory in Reactivity Prediction

Frontier Molecular Orbital (FMO) theory is a fundamental application of molecular orbital theory used to predict and explain chemical reactivity. wikipedia.org The theory posits that the reactivity of a molecule is primarily governed by the interaction between its Highest Occupied Molecular Orbital (HOMO) and its Lowest Unoccupied Molecular Orbital (LUMO). fiveable.melibretexts.org The HOMO, being the highest-energy orbital containing electrons, is nucleophilic and acts as an electron donor, while the LUMO, the lowest-energy orbital devoid of electrons, is electrophilic and serves as an electron acceptor. libretexts.org The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for predicting a molecule's stability and reactivity. A smaller energy gap generally signifies lower kinetic stability and higher chemical reactivity, as less energy is required to excite an electron from the HOMO to the LUMO. researchgate.netmdpi.comresearchgate.net

In the context of this compound, FMO theory provides a robust framework for predicting its behavior in chemical reactions. The isotopic substitution of deuterium for hydrogen does not alter the number of electrons or the nuclear charge, and thus the fundamental electronic structure and the qualitative shapes of the frontier orbitals are expected to be very similar to those of non-deuterated benzaldehyde. However, the increased mass of deuterium can lead to subtle changes in bond lengths and vibrational energies, which may cause minor perturbations in the HOMO and LUMO energy levels. These subtle electronic differences can influence the kinetics of reactions, manifesting as kinetic isotope effects, which can be rationalized using FMO principles.

Computational studies, typically employing Density Functional Theory (DFT), are used to calculate the energies and visualize the distribution of frontier orbitals. irjweb.comacs.org For benzaldehyde and its derivatives, the LUMO is characteristically localized on the carbonyl group, particularly on the electrophilic carbon atom. This indicates that nucleophilic attack will preferentially occur at this site. The HOMO is generally distributed across the phenyl ring and the oxygen atom of the carbonyl group, representing the regions most susceptible to electrophilic attack. uwosh.edu

Research Findings and FMO Data

Detailed computational analyses have been performed on benzaldehyde and structurally related compounds, providing insight into their electronic properties and reactivity. The HOMO-LUMO energy gap is a key descriptor derived from these studies. A smaller gap suggests a molecule is more polarizable and likely to be more reactive. tandfonline.com

The table below presents representative FMO data for benzaldehyde and a related derivative from computational studies. While specific data for this compound is not extensively published, these values provide a reliable baseline for understanding its electronic characteristics. The methods cited, such as DFT with the B3LYP functional, are standard for such calculations. researchgate.netmdpi.com

| Compound | Computational Method | HOMO (eV) | LUMO (eV) | Energy Gap (ΔE) (eV) | Reference |

|---|---|---|---|---|---|

| Benzaldehyde Phenylhydrazone | DFT/B3LYP | -6.190 | -1.863 | 4.327 | researchgate.net |

| 4-Hydroxybenzaldehyde | DFT/B3LYP/6-31G(d,p) | -6.53 | -1.52 | 5.01 | mdpi.com |

From the HOMO and LUMO energies, several global reactivity descriptors can be calculated, which quantify aspects of a molecule's reactivity. irjweb.comphyschemres.org These include electronegativity (χ), which measures a molecule's ability to attract electrons, and chemical hardness (η), which measures its resistance to changes in its electron distribution. mdpi.comphyschemres.org A softer molecule (lower hardness) is generally more reactive. researchgate.net

| Parameter | Formula | Description |

|---|---|---|

| Electronegativity (χ) | - (EHOMO + ELUMO) / 2 | Measures the power of an atom or group to attract electrons. physchemres.org |

| Chemical Hardness (η) | (ELUMO - EHOMO) / 2 | Measures the resistance to deformation or change in electron configuration; half of the HOMO-LUMO gap. irjweb.comphyschemres.org |

| Chemical Softness (S) | 1 / (2η) | The reciprocal of hardness; indicates higher reactivity. ekb.eg |

| Electrophilicity Index (ω) | μ2 / (2η) (where μ ≈ -χ) | A global measure of electrophilic character. irjweb.com |

By applying these principles, FMO theory predicts that the reactivity of this compound will closely mirror that of benzaldehyde. The primary sites of reaction—the carbonyl carbon for nucleophiles and the aromatic ring for electrophiles—are determined by the spatial distribution of the LUMO and HOMO, respectively. The subtle electronic effects of deuteration would be most relevant in competitive reactions or for understanding kinetic isotope effects, where the slightly different zero-point energies of C-D versus C-H bonds can influence transition state energies, a factor that is indirectly related to the initial HOMO-LUMO gap. nih.gov For instance, in reactions where C-H (or C-D) bond cleavage is the rate-determining step, the difference in bond strength can significantly alter the reaction rate, and FMO theory helps to explain the underlying electronic interactions that drive the reaction.

Advanced Research Applications of Benzaldehyde D6

Contribution to the Vibrational Theory of Olfaction

The vibrational theory of olfaction proposes that the perception of smell is not solely dependent on the shape of a molecule (as in the traditional "lock-and-key" model) but is also influenced by the molecule's vibrational frequencies. Benzaldehyde-d6 has been a key compound in studies testing this hypothesis, as deuteration significantly alters vibrational frequencies without substantially changing the molecule's shape or size.

Sensory Discrimination Studies of Deuterated Odorants

A pivotal study investigated whether humans could perceptually distinguish between Benzaldehyde (B42025) and its deuterated analogue, this compound. researchgate.netinference.org.uk In a duo-trio test involving a trained panel of 30 subjects, a statistically significant number of participants were able to differentiate between the two compounds. inference.org.uk This finding provided initial support for the vibrational theory, suggesting that the change in molecular vibrations caused by deuteration was detectable by the human olfactory system. researchgate.netinference.org.uk

Specifically, 77% of the subjects (23 out of 30) correctly identified the deuterated sample, a result with a low probability of occurring by chance (P=0.008). inference.org.uk This suggested that the difference in smell was a genuine perceptual phenomenon. inference.org.uk

Table 1: Sensory Panel Discrimination of Benzaldehyde Isotopologues

| Isotopologue | Panelists Able to Distinguish (out of 30) | Percentage | P-value | Statistical Significance |

|---|---|---|---|---|

| This compound | 23 | 77% | 0.008 | Significant |

| ¹³CHO-Benzaldehyde | 19 | 63% | 0.100 | Not Significant |

Correlation Between Vibrational Frequencies and Odor Perception

The sensory discrimination of this compound is linked to the significant shifts in its molecular vibrational frequencies compared to the non-deuterated form. researchgate.netinference.org.uk Infrared spectroscopy analysis revealed that the most substantial changes occurred in the C-H stretching bands. inference.org.uk The substitution of hydrogen with the heavier deuterium (B1214612) isotope lowers the vibrational frequency of these bonds.

The aldehydic C-H stretching vibrations, originally at 2820 and 2737 cm⁻¹, were shifted to 2103 and 2066 cm⁻¹ in this compound. inference.org.uk Similarly, the aromatic C-H stretching band shifted from 3085 cm⁻¹ to 2280 cm⁻¹. inference.org.uk These dramatic shifts, particularly in the 3000 to 2500 cm⁻¹ range, were proposed to be responsible for the altered odor perception, suggesting that this frequency range is important for the characteristic "bitter almond" aroma of benzaldehyde. researchgate.netinference.org.uk

Table 2: Major Infrared Absorption Frequency Shifts in this compound

| Vibrational Band | Benzaldehyde (cm⁻¹) | This compound (cm⁻¹) | Shift (Δλ cm⁻¹) |

|---|---|---|---|

| Aromatic C-H Stretch | 3085 | 2280 | ~805 |

| Aldehydic C-H Stretch | 2820 | 2103 | ~717 |

| Aldehydic C-H Stretch | 2737 | 2066 | ~671 |

Critical Evaluation of Olfactory Models (e.g., Lock-and-Key vs. Vibrational)

The findings from studies with this compound have fueled the debate between the shape-based "lock-and-key" model and the vibrational theory of olfaction. osti.gov While the sensory discrimination of this compound supports the vibrational theory, this evidence is not universally accepted. osti.govpnas.org

Critics of the vibrational theory point to several confounding factors. One major criticism is that early sensory studies may have lacked sufficient controls, such as double-blinding, to eliminate bias. osti.govpnas.org Another significant point is the role of "peri-receptor events," where enzymes in the nasal mucus can metabolize odorants. osti.govpnas.org For instance, benzaldehyde can be oxidized to benzoic acid, and this reaction could have a different rate for the deuterated and non-deuterated forms, potentially explaining the perceived odor difference without invoking vibrational sensing. pnas.org

Furthermore, subsequent research using isolated olfactory receptors has shown no significant difference in the activation of these receptors by Benzaldehyde and this compound. scispace.com This suggests that at the receptor level, the shape of the molecule might be the primary determinant for binding and activation, lending more support to the lock-and-key model. scispace.com These conflicting findings indicate that the mechanism of olfaction is likely complex, and neither model in its simplest form may fully account for all aspects of odor perception. osti.gov

Analytical Chemistry and Quantitative Analysis Methodologies

In the field of analytical chemistry, this compound serves as a crucial internal standard, particularly in chromatographic and mass spectrometric techniques. Its chemical similarity to a range of carbonyl compounds, combined with its distinct mass, allows for more accurate and reliable quantification.

Utilization as an Internal Standard in Chromatography-Mass Spectrometry (GC-MS, LC-MS)

This compound is frequently employed as an internal standard in methods like Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS). healtheffects.orgethz.ch An internal standard is a known amount of a compound added to a sample before analysis. Because the internal standard experiences the same sample preparation and analysis conditions as the target analytes, any loss of analyte during these steps can be corrected for by observing the recovery of the internal standard.

The use of a deuterated standard like this compound is a form of isotope dilution, which is considered a gold-standard quantification technique. Since this compound is chemically almost identical to its non-deuterated counterpart and other similar carbonyls, it behaves similarly during extraction and chromatography. However, its higher mass allows it to be distinguished from the target analytes by the mass spectrometer. healtheffects.org

The measurement of carbonyl compounds in complex environmental samples, such as air and water, is a significant analytical challenge due to the low concentrations and the presence of interfering substances. This compound has proven to be an effective internal standard for the quantification of a variety of carbonyls in these matrices. healtheffects.orgethz.ch

For instance, in the analysis of ambient air, this compound has been used to quantify less volatile carbonyls. healtheffects.org The analytes are often derivatized with an agent like O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine (PFBHA) to improve their stability and detectability by GC-MS. healtheffects.org

In studies of ozonated wastewater, this compound has been used as a surrogate standard to correct for variations in derivatization efficiency. ethz.ch In one such study, carbonyls were derivatized with p-toluenesulfonylhydrazine (TSH) and analyzed by LC-MS. The peak areas of the target carbonyls were corrected using the peak area of the derivatized this compound-TSH, leading to more accurate concentration measurements. ethz.ch This methodology has been applied to identify and quantify numerous known and unknown carbonyls formed during the ozone treatment of wastewater. ethz.ch

Table 3: Application of this compound as an Internal Standard

| Analytical Technique | Matrix | Derivatizing Agent | Target Analytes |

|---|---|---|---|

| GC-MS | Ambient Air | PFBHA | Less volatile carbonyls |

| LC-MS | Ozonated Wastewater | TSH | Various known and unknown carbonyls |

Accurate Determination of Aromatic Aldehyde Concentrations in Food and Biological Samples

The quantification of aromatic aldehydes, such as benzaldehyde, in food and biological matrices is crucial for quality control and safety assessment. hpc-standards.com Benzaldehyde is a common flavoring agent in various food products and can also be present in biological samples. hpc-standards.comresearchgate.net Traditional analytical methods can be hampered by matrix effects and the low concentrations of these compounds.

This compound is instrumental in overcoming these challenges when used as an internal standard in isotope dilution assays. clearsynth.com For instance, in the analysis of aldehydes in ambient air, this compound has been successfully employed as a labeled standard to ensure accurate quantification. healtheffects.org This approach involves adding a known amount of the deuterated standard to the sample at the beginning of the analytical process. Because this compound is chemically identical to its non-deuterated counterpart, it experiences the same losses and variations during sample preparation and analysis. By measuring the ratio of the analyte to the internal standard using techniques like gas chromatography-mass spectrometry (GC-MS), researchers can accurately determine the concentration of the target aldehyde, compensating for any procedural inconsistencies. clearsynth.comimreblank.ch This methodology has been applied to various complex samples, including food, beverages, and environmental particulates. hpc-standards.comresearchgate.netresearchgate.net

A study on the determination of aldehydes in pale malts utilized headspace solid-phase microextraction followed by GC-MS, highlighting the need for reliable analytical methods for which deuterated standards like this compound are essential. Similarly, research on wine analysis has employed methods for the rapid quantitation of volatile aldehyde compounds.

Isotope Dilution Mass Spectrometry (IDMS) Methodology

Isotope Dilution Mass Spectrometry (IDMS) is a powerful analytical technique that provides high-precision and accurate quantification of chemical compounds. imreblank.chepa.gov The core principle of IDMS lies in the use of an isotopically labeled version of the analyte, such as this compound, as an internal standard. clearsynth.com

The IDMS workflow involves several key steps:

A precisely known amount of the isotopically enriched standard (the "spike") is added to a sample containing the analyte of unknown concentration. epa.gov

The sample and the spike are thoroughly mixed to ensure isotopic equilibration. epa.gov

The mixture is then processed and analyzed by mass spectrometry. The mass spectrometer measures the ratio of the natural isotope to the enriched isotope. imreblank.chepa.gov

From this measured ratio and the known quantities of the spike added, the initial concentration of the analyte in the sample can be calculated with high accuracy. epa.gov

The strength of IDMS lies in its ability to correct for the loss of analyte during sample preparation and analysis, as both the analyte and the isotopically labeled standard are affected equally. imreblank.ch This makes it a "definitive method" or "reference method" in clinical chemistry and other fields requiring high accuracy. imreblank.ch this compound, with its six deuterium atoms, provides a distinct mass shift, making it an excellent internal standard for the quantification of benzaldehyde by GC- or LC-mass spectrometry. clearsynth.com This technique has been applied to determine N-nitrosamines in animal-derived foods and various other compounds in complex matrices. chrom-china.com

NMR-Based Kinetic Studies in Chemical Systems (e.g., Acetal (B89532) Formation in E-liquids)

Nuclear Magnetic Resonance (NMR) spectroscopy is a valuable tool for studying the kinetics of chemical reactions. When combined with isotopically labeled compounds like this compound, it can provide detailed insights into reaction mechanisms and rates.

A notable application is the study of acetal formation in electronic cigarette (e-liquid) solutions. nih.govnih.gov E-liquids often contain flavorants like benzaldehyde, which can react with the solvent components, propylene (B89431) glycol (PG) and glycerol (B35011) (GL), to form acetals. nih.govresearchgate.net These reactions can alter the chemical composition of the e-liquid and potentially the toxicological profile of the aerosol produced upon vaping. nih.govresearchgate.net

Researchers have used 1H NMR spectroscopy to monitor the kinetics of this acetal formation. nih.govnih.gov Studies have shown that the rate and yield of acetal formation are influenced by the ratio of PG to GL, with higher GL content generally leading to faster reactions and greater yields. nih.govnih.gov For instance, in PG-based e-liquids, benzaldehyde showed the highest acetal yield compared to other aldehydes like trans-cinnamaldehyde and vanillin. nih.govnih.gov The presence of other additives such as water, nicotine, and benzoic acid can also inhibit or catalyze the reaction. nih.govresearchgate.net While these specific studies used non-deuterated benzaldehyde, the principles of using labeled compounds like this compound in similar NMR kinetic studies are well-established for elucidating reaction pathways and dynamics.

Pharmaceutical and Biomedical Research Endeavors

The unique properties of deuterated compounds have led to their increasing use in pharmaceutical and biomedical research, where they serve as valuable tools for drug development and metabolic studies.

Development of Deuterated Pharmaceutical Building Blocks

This compound can serve as a deuterated building block in the synthesis of more complex pharmaceutical compounds. google.com The incorporation of deuterium into a drug molecule can significantly alter its properties. Aldehydes are versatile starting materials for creating a wide range of deuterated molecules, including alcohols and other functional groups relevant to medicinal chemistry. google.com The synthesis of deuterated aldehydes can be achieved through various methods, including those utilizing N-heterocyclic carbene catalysts in the presence of heavy water (D2O). google.com This allows for the specific introduction of deuterium at the C-1 position of the aldehyde.

Investigations into Drug Metabolism and Pharmacokinetics

Understanding the absorption, distribution, metabolism, and excretion (ADME) of a drug is fundamental to its development. This compound and other deuterated compounds are instrumental in these pharmacokinetic studies. nih.gov They are often used as internal standards in bioanalytical methods to accurately quantify drug concentrations in biological fluids like plasma and urine.

Furthermore, studies have investigated the role of non-deuterated benzaldehyde as an absorption promoter, finding that it can increase the membrane permeability and bioavailability of certain drugs. nih.govresearchgate.net While these studies did not use the deuterated form, they highlight the biological activity of the benzaldehyde scaffold. In pharmacokinetic research, deuterated compounds like this compound can be used to trace the metabolic fate of a drug without altering its fundamental biological activity, providing valuable insights for researchers.

Design of Compounds with Enhanced Metabolic Stability and Extended Half-Life

A significant challenge in drug discovery is overcoming rapid metabolism, which can lead to low bioavailability and a short duration of action. srce.hr The "deuterium effect" or "kinetic isotope effect" is a strategy employed to address this issue. By selectively replacing hydrogen atoms with deuterium at metabolically vulnerable sites in a drug molecule, the rate of metabolic breakdown can be slowed. medchemexpress.com This is because the carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond, making it more difficult for metabolic enzymes, such as cytochrome P450, to cleave.

This approach can lead to a longer drug half-life, reduced dosing frequency, and potentially a better safety profile by altering the formation of metabolites. srce.hr While this compound itself is a simple molecule, the principles demonstrated by its stability are applied to the design of more complex deuterated drugs. The goal is to create new chemical entities with improved metabolic stability and pharmacokinetic profiles. srce.hrtandfonline.com

Studies on Cellular Protein Synthesis Inhibition Mechanisms

Benzaldehyde has been identified as an agent that inhibits cell growth, and research has delved into its mechanism of action, particularly its effects on protein metabolism. Studies on human cell lines have shown that benzaldehyde reduces the rate of protein accumulation throughout the cell cycle. nih.gov This is primarily achieved by decreasing the rate of protein synthesis, with only a minor impact on protein degradation. nih.gov

Interestingly, while both benzaldehyde and the known protein synthesis inhibitor cycloheximide (B1669411) slow down the cell cycle, they exhibit different effects during mitosis. Benzaldehyde induces a specific mitotic inhibition, a characteristic not observed with cycloheximide. nih.gov This suggests that benzaldehyde may inhibit protein synthesis through a distinct mechanism that also interferes with mitosis. nih.gov One hypothesis proposes that benzaldehyde could inhibit a cellular process responsible for activating enzymes, which in turn would lead to reduced protein synthesis and prolonged mitosis. nih.gov

Further research using the benzaldehyde derivative 4,6-O-Benzylidene-D-glucose has provided additional insights. This derivative also inhibits protein synthesis at a comparable rate to benzaldehyde but, crucially, does not cause metaphase inhibition. nih.gov This finding helps to decouple the protein synthesis inhibition from the mitotic arrest, suggesting that these two effects of benzaldehyde might arise from different interactions within the cell. The use of isotopically labeled compounds like this compound in such studies can be instrumental in tracing the metabolic fate of the molecule and identifying its specific molecular targets, thereby providing a more precise understanding of its inhibitory mechanisms.

Organic Synthesis and Mechanistic Organic Chemistry

The isotopic labeling of this compound makes it an indispensable tool in organic synthesis and for the detailed investigation of reaction mechanisms.

This compound in the Synthesis of Labeled Complex Molecules

Deuterium-labeled compounds, including this compound, are crucial in the development of new pharmaceuticals and for studying drug metabolism. medchemexpress.com The synthesis of complex molecules often requires labeled building blocks to trace the path of atoms and fragments through a reaction sequence. This compound can be used to synthesize deuterated versions of pharmacologically active compounds. acs.org For instance, deuterated analogs of certain drugs have been synthesized starting from deuterated benzaldehyde. acs.org This isotopic labeling is essential for pharmacokinetic studies, allowing researchers to follow the absorption, distribution, metabolism, and excretion of a drug.

Mechanistic Studies of Aldehyde-Involving Condensation Reactions (e.g., Schiff Bases, Aldol (B89426) Condensations, Biginelli Reaction, Henry Reaction)

The kinetic isotope effect (KIE) is a powerful tool for determining reaction mechanisms. By comparing the reaction rates of compounds containing light isotopes (like hydrogen) with their counterparts containing heavy isotopes (like deuterium), chemists can infer which bonds are broken or formed in the rate-determining step. This compound is particularly useful in studying reactions where the aldehydic proton is involved.

Schiff Base Formation: The formation of a Schiff base involves the reaction of an aldehyde with a primary amine. The carbonyl group of the aldehyde is reactive towards nucleophilic attack by the amine. researchgate.net Studies have shown that aromatic aldehydes like benzaldehyde can form stable adducts with amino groups, such as those in proteins. researchgate.net Using this compound can help elucidate the mechanism of Schiff base formation and the stability of the resulting imine linkage. iljs.org.ng

Biginelli Reaction: This one-pot, three-component reaction involves an aldehyde, a β-ketoester, and urea (B33335) (or thiourea) to produce dihydropyrimidinones (DHPMs). illinois.edusctunisie.org The exact mechanism has been a subject of investigation, with several proposed pathways, including the iminium, enamine, and Knoevenagel pathways. scielo.brunair.ac.id Mechanistic studies using techniques like NMR spectroscopy and mass spectrometry have been employed to identify key intermediates. scielo.brlew.ro For example, monitoring the reaction of benzaldehyde and ethyl acetoacetate (B1235776) in deuterated methanol (B129727) (MeOD) with an acid catalyst showed no evidence of an initial aldol reaction. scielo.br Theoretical and experimental studies suggest that the iminium pathway, which begins with the condensation of the aldehyde and urea, is often the preferred route. unair.ac.idrsc.org The use of this compound would be invaluable in confirming the fate of the aldehyde's carbonyl carbon and its attached deuterium throughout the reaction sequence.

Henry Reaction (Nitroaldol Reaction): The Henry reaction is the base-catalyzed reaction between an aldehyde or ketone and a nitroalkane. scirp.org Mechanistic studies are crucial for understanding and controlling the stereoselectivity of this reaction. In investigations of the Henry reaction between benzaldehyde and nitromethane (B149229), kinetic studies using deuterated nitromethane (CD3NO2) have shown a significant kinetic isotope effect, indicating that C-H bond cleavage of the nitroalkane is involved in the rate-limiting step. mdpi.com Furthermore, studies on the electroreduction of the product of the Henry reaction between benzaldehyde and nitromethane, 1-phenyl-2-nitroethanol, revealed an electrochemically initiated cyclic reaction that regenerates benzaldehyde and nitromethane. chem-soc.si Employing this compound in these studies could help to further clarify the reversibility of the initial addition step and any subsequent side reactions involving the aldehyde.

Elucidation of Oxidation and Reduction Pathways

This compound is also a valuable substrate for studying the mechanisms of oxidation and reduction reactions. The oxidation of benzyl (B1604629) alcohol to benzaldehyde is a common model reaction in catalysis. researchgate.net In turn, benzaldehyde itself can undergo further oxidation to benzoic acid or participate in photocatalytic cycles. researchgate.net Studies on the photocatalytic oxidation of benzyl alcohol have shown that the product, benzaldehyde, can act as a photocatalyst for the production of hydrogen peroxide. researchgate.net

In the context of metal-catalyzed oxidations, such as the oxidation of styrene (B11656), benzaldehyde is often a primary product. nsf.gov Mechanistic studies of these complex reaction networks benefit from isotopically labeled starting materials to trace the origin of different products. For example, in the oxidation of styrene using MIL-101(Fe) and MIL-101(Cr) catalysts, benzaldehyde is a major product, and its formation pathway can be intricate. nsf.gov

The use of this compound in conjunction with techniques like C-D oxidative addition studies can provide insights into the activation of C-H bonds by metal complexes. nih.gov By tracing the deuterium label, researchers can distinguish between different proposed intermediates and pathways, leading to a more complete understanding of the reaction mechanism.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。